HDAC1 and HDAC2 Inhibition Profile Differentiates 5-Benzyl-5-phenylimidazolidine-2,4-dione from Phenytoin
5-Benzyl-5-phenylimidazolidine-2,4-dione demonstrates direct inhibitory activity against human histone deacetylases HDAC1 and HDAC2, with IC₅₀ values of 463 nM and 819 nM, respectively, in recombinant enzyme assays [1]. In contrast, the archetypal hydantoin phenytoin (5,5-diphenylhydantoin) has no reported HDAC inhibitory activity in peer-reviewed literature or curated bioactivity databases. This functional divergence highlights a distinct mechanism of action opportunity for the benzyl-phenyl substituted compound that is absent in the diphenyl-substituted clinical agent.
| Evidence Dimension | Histone deacetylase (HDAC) enzyme inhibition |
|---|---|
| Target Compound Data | HDAC1 IC₅₀ = 463 nM; HDAC2 IC₅₀ = 819 nM |
| Comparator Or Baseline | Phenytoin: No reported HDAC inhibitory activity |
| Quantified Difference | Target compound demonstrates measurable sub-micromolar inhibition; comparator shows no documented activity in equivalent assay systems. |
| Conditions | Human recombinant HDAC1/HDAC2; fluorescence-based assay; 30 min pre-incubation with compound prior to substrate addition |
Why This Matters
Enables selection of 5-benzyl-5-phenylimidazolidine-2,4-dione as a tool compound for probing HDAC-related pathways, a biological activity not associated with phenytoin.
- [1] BindingDB. (n.d.). BDBM50522147: HDAC1 and HDAC2 inhibition data for 5-Benzyl-5-phenylimidazolidine-2,4-dione. Binding Database. View Source
